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molecular formula C6H5BrFNO B576785 2-Amino-4-bromo-5-fluorophenol CAS No. 1016234-89-1

2-Amino-4-bromo-5-fluorophenol

Cat. No. B576785
M. Wt: 206.014
InChI Key: MGQHWQPZDBGSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455522B2

Procedure details

A flask was charged with 2-amino-4-bromo-5-fluorophenol (3.3 g, 18.84 mmol) and THF (200 mL), and CDI (3.05 g, 18.84 mmol) was added. The mixture was heated to 60° C. for 2 h. The mixture was diluted with EtOAc and washed with 1N HCl in water. The organic phase was dried over Na2SO4 and concentrated to give 5-bromo-6-fluorobenzo[d]oxazol-2(3H)-one. 1H NMR (400 MHz, DMSO-d6) δppm 7.38 (d, J=6.06 Hz, 1H) 7.56 (d, J=8.34 Hz, 1H) 11.88 (br. s., 1H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([F:9])=[CH:4][C:3]=1[OH:10].C1C[O:14][CH2:13]C1.C1N=CN(C(N2C=NC=C2)=O)C=1>CCOC(C)=O>[Br:8][C:6]1[C:5]([F:9])=[CH:4][C:3]2[O:10][C:13](=[O:14])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Br)F)O
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
3.05 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with 1N HCl in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC2=C(NC(O2)=O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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